molecular formula C9H11NO3 B8794034 2-(2-Methyl-3-nitrophenyl)ethanol

2-(2-Methyl-3-nitrophenyl)ethanol

Cat. No.: B8794034
M. Wt: 181.19 g/mol
InChI Key: LBOLDCCWPUYOFS-UHFFFAOYSA-N
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Description

2-(2-Methyl-3-nitrophenyl)ethanol is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-methyl-3-nitrophenyl)ethanol, and how can purity be maximized?

  • Methodology : The compound can be synthesized via reduction of ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate using borane tetrahydrofuran (BH₃·THF), achieving 96% yield under controlled anhydrous conditions. Ethanol or methanol is recommended as a solvent to minimize side reactions. Post-synthesis purification via recrystallization (e.g., hexane or ethanol) ensures high purity .
  • Key Considerations : Monitor reaction temperature (60–80°C) and pH to prevent nitro group reduction or ester hydrolysis.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Analytical Workflow :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the aromatic proton environment (e.g., deshielded protons near nitro/methyl groups) and ethanol moiety (δ ~1.5–2.0 ppm for CH₂, δ ~4.8 ppm for OH).
  • IR : Identify characteristic peaks for nitro (1520–1350 cm1^{-1}) and hydroxyl (3200–3600 cm1^{-1}) groups.
  • MS : Confirm molecular ion [M+H]+^+ at m/z 196.1 (C9_9H11_{11}NO3_3) .

Q. What safety precautions are critical when handling this compound?

  • Hazard Mitigation :

  • Avoid inhalation/contact (use fume hoods, gloves).
  • Toxicological data are limited; treat as a potential irritant (similar to structurally related nitroaromatics, e.g., 1-(2-amino-6-nitrophenyl)ethanone) .

Advanced Research Questions

Q. How do substituent positions (methyl, nitro) influence the compound’s reactivity in organic transformations?

  • Mechanistic Insights :

  • The ortho-methyl group sterically hinders electrophilic substitution, directing reactions to the para position.
  • The nitro group deactivates the ring but facilitates reduction to amines (e.g., catalytic hydrogenation with Pd/C) for pharmaceutical intermediates .
    • Case Study : In Knoevenagel condensations, the nitro group stabilizes enolate intermediates, enhancing reactivity compared to non-nitrated analogs .

Q. What crystallographic tools are suitable for resolving structural ambiguities in derivatives of this compound?

  • Tools & Workflow :

  • SHELX : Refine crystal structures using SHELXL for small-molecule precision (e.g., hydrogen bonding networks) .
  • ORTEP-3 : Visualize thermal ellipsoids and molecular geometry; critical for studying tautomerism (e.g., intramolecular proton transfer in Schiff base derivatives) .

Q. How can computational methods predict the compound’s biological interactions?

  • DFT & Molecular Docking :

  • Optimize geometry using B3LYP/6-31G(d) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
  • Dock into enzyme active sites (e.g., alcohol dehydrogenase) to assess binding affinity; compare with experimental IC50_{50} values .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for nitroaromatic derivatives?

  • Data Reconciliation :

  • Cross-validate NMR/IR with X-ray diffraction (e.g., confirm nitro group orientation in crystal lattice).
  • For tautomeric mixtures (e.g., ), use variable-temperature NMR to observe equilibrium shifts .

Q. Comparative Analysis Table

Property This compound 2-(3-Nitrophenyl)ethanol Ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate
Molecular Weight 196.2 g/mol 167.16 g/mol 251.2 g/mol
Key Functional Groups Nitro, methyl, hydroxylNitro, hydroxylNitro, methyl, ester, ketone
Reactivity Steric hindrance from methylHigher ring activationEster hydrolysis to carboxylic acid
Applications Intermediate for Schiff bases Enzyme inhibition studies Pharmaceutical precursor

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(2-methyl-3-nitrophenyl)ethanol

InChI

InChI=1S/C9H11NO3/c1-7-8(5-6-11)3-2-4-9(7)10(12)13/h2-4,11H,5-6H2,1H3

InChI Key

LBOLDCCWPUYOFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2-Methyl-3-nitro phenylaceticacid (160 g) in Tetrahydrofuran (480 ml) is added to Sodium borohydride (75 g) and Tetrahydrofuran (160 ml). Further, Methanesulfonicacid (53 ml) is added to reaction mixture at ambient temperature and stirred at 60-75° C. until the completion of reaction. 3N Hydrochloric acid (384 ml) is added to reaction mixture followed by addition of water (1420 ml). Reaction mixture is extracted twice with Dichloro methane (1×800 ml and 1×400 ml) and organic layer is separated. The combined organic layer is washed with NaHCO3 solution and brine solution. Dichloromethane is distilled out under vacuum at 40-50° C. to obtain 2-Methyl-3-nitro phenyl ethyl alcohol as dark brown oil (˜145 g).
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